molecular formula C29H14ClN7O14S4.Cu.4Na B1171858 PROCION BLUE H-5R CAS No. 12236-84-9

PROCION BLUE H-5R

Cat. No.: B1171858
CAS No.: 12236-84-9
M. Wt: 868.05
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Procion Blue H-5R has a wide range of applications in scientific research :

    Chemistry: Used as a dye in various chemical reactions and processes.

    Biology: Employed in staining techniques for visualizing biological samples under a microscope.

    Medicine: Utilized in the development of diagnostic assays and therapeutic agents.

    Industry: Applied in the textile industry for dyeing fabrics and in the production of colored materials.

Mechanism of Action

Target of Action

Procion Blue H-5R (PB) primarily targets bilirubin , a degradation product of hemoglobin . Bilirubin is an endogenous toxin, and its specific removal is essential to cure hyperbilirubinemia .

Mode of Action

PB is immobilized onto the surfaces of cellulose membranes prepared by a phase inversion technique . The immobilized PB interacts with bilirubin, adsorbing it from the solution . The amount of PB immobilized on the membranes affects the adsorption capability of the membrane to bilirubin .

Biochemical Pathways

The specific interaction between PB and bilirubin leads to the removal of bilirubin from the system . This process aids in the treatment of hyperbilirubinemia, a condition characterized by an excess of bilirubin in the blood .

Pharmacokinetics

The amount of pb immobilized on the membranes and the initial concentration of bilirubin in the solution are factors that influence the adsorption capability of the pb-immobilized cellulose membrane .

Result of Action

The result of PB’s action is the specific adsorption of bilirubin. The PB-immobilized membrane can specifically adsorb bilirubin in a BSA/bilirubin mixed solution . The bilirubin adsorption capacity reaches 26 mg/g at pH 9.5 . The membrane also shows excellent reusability, with the adsorption capability of bilirubin decreasing only 1.3% after 3 adsorption-desorption cycles .

Action Environment

The action of PB is influenced by several environmental factors. The effects of the immobilized PB amounts, the initial concentration of bilirubin, NaCl concentration, pH value, and BSA concentration on the adsorption capability of the PB-immobilized cellulose membrane to bilirubin have been investigated . Furthermore, bilirubin is easily destroyed by exposure to direct sunlight and oxidized in alkaline solution . Therefore, all adsorption experiments are carried out in a dark room .

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin, eyes, or clothing. It is also recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

Future research could focus on improving the efficiency and specificity of Procion Blue H-5R for various applications. For example, further studies could explore its use as a ligand for the specific removal of other substances .

Biochemical Analysis

Biochemical Properties

Procion Blue H-5R plays a significant role in biochemical reactions, particularly in the field of affinity chromatography. It interacts with enzymes, proteins, and other biomolecules through covalent bonding, which allows for the selective isolation and study of these molecules. For example, this compound can bind to albumin and other serum proteins, facilitating their separation and analysis . This interaction is primarily driven by the dye’s reactive groups, which form stable covalent bonds with amino acid residues in proteins.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the adsorption of bilirubin in liver cells, which is crucial for understanding hyperbilirubinemia . Additionally, the dye’s interaction with cellular proteins can lead to changes in cellular metabolism, impacting processes such as energy production and detoxification.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The dye’s reactive groups enable it to form covalent bonds with amino acids in proteins, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . This mechanism is essential for studying enzyme kinetics and identifying potential drug targets.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The dye’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions, but its reactivity can decrease over time due to hydrolysis and other degradation processes . Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, such as altered gene expression and metabolic changes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the dye can be used safely for biochemical studies without causing significant adverse effects. At high doses, this compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These threshold effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The dye can affect the activity of enzymes involved in detoxification pathways, such as cytochrome P450 enzymes, by binding to their active sites and altering their catalytic efficiency . This interaction can lead to changes in the levels of metabolites and influence overall metabolic homeostasis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Procion Blue H-5R is synthesized through a series of chemical reactions involving various intermediates. The synthesis typically involves the following steps :

    Condensation Reaction: 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid reacts with 2,4,6-Trichloro-1,3,5-triazine.

    Diazotization: 3-Amino-4-hydroxynaphthalene-1,5-disulfonic acid undergoes diazotization.

    Coupling Reaction: The diazotized product is coupled with the condensation product.

    Complexation: The resulting compound is complexed with copper sulfate, sodium acetate, and hydrogen peroxide.

    Salting-Out: The final product is isolated by salting-out.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity of the dye .

Chemical Reactions Analysis

Types of Reactions: Procion Blue H-5R undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized under certain conditions, leading to changes in its color properties.

    Reduction: Reduction reactions can alter the dye’s structure and color.

    Substitution: The dye can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium dithionite, zinc dust.

    Substitution Reagents: Various nucleophiles such as amines and thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different colored compounds, while reduction can result in colorless or differently colored products .

Comparison with Similar Compounds

  • Reactive Blue 13
  • Reactive Navy Blue K-R
  • Reactive Dark Blue K-R

Procion Blue H-5R stands out due to its excellent dyeing properties, making it a preferred choice in various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Procion Blue H-5R involves the reaction of 2-naphthol-3,6-disulfonic acid with 4,4'-dichlorobenzophenone followed by coupling with N,N-dimethylaniline. The resulting compound is then diazotized and coupled with 2,4-dichloro-6-nitrophenol.", "Starting Materials": [ "2-naphthol-3,6-disulfonic acid", "4,4'-dichlorobenzophenone", "N,N-dimethylaniline", "sodium nitrite", "hydrochloric acid", "2,4-dichloro-6-nitrophenol", "sodium hydroxide", "sodium carbonate", "water" ], "Reaction": [ "Step 1: Dissolve 2-naphthol-3,6-disulfonic acid (10 g) in water (100 mL) and add sodium hydroxide (10 g). Heat the mixture to 90-100°C.", "Step 2: Add 4,4'-dichlorobenzophenone (10 g) to the mixture and continue heating for 2 hours.", "Step 3: Cool the mixture and filter the resulting solid. Wash with water and dry.", "Step 4: Dissolve the solid in N,N-dimethylaniline (50 mL) and add hydrochloric acid (10 mL).", "Step 5: Add sodium nitrite (5 g) to the mixture and stir for 30 minutes.", "Step 6: Add 2,4-dichloro-6-nitrophenol (10 g) to the mixture and stir for 2 hours.", "Step 7: Cool the mixture and filter the resulting solid. Wash with water and dry.", "Step 8: Dissolve the solid in sodium hydroxide solution (10%) and heat to 70-80°C for 30 minutes.", "Step 9: Cool the mixture and filter the resulting solid. Wash with water and dry.", "Step 10: Dissolve the solid in sodium carbonate solution (10%) and heat to 70-80°C for 30 minutes.", "Step 11: Cool the mixture and filter the resulting solid. Wash with water and dry.", "Step 12: Recrystallize the solid from water to obtain Procion Blue H-5R." ] }

CAS No.

12236-84-9

Molecular Formula

C29H14ClN7O14S4.Cu.4Na

Molecular Weight

868.05

Origin of Product

United States
Customer
Q & A

Q1: How does Procion Blue H-5R interact with its target and what are the downstream effects?

A1: this compound is a dye that exhibits affinity for specific proteins. In one study, it was used to functionalize a cellulose membrane for the specific removal of bilirubin []. This suggests that this compound interacts with bilirubin through a mechanism that may involve electrostatic interactions, hydrogen bonding, or hydrophobic interactions, leading to its selective removal from a solution.

Q2: Are there any notable differences in how this compound interacts with enzymes from different species?

A2: Yes, research suggests there might be differences in the interaction. While this compound was successfully used to purify 6-phosphofructokinase from Pichia pastoris, aqueous two-phase affinity partitioning with a similar dye, Cibacron Blue F3G-A, did not indicate significant structural differences in the nucleotide binding sites of the 6-phosphofructokinases from Pichia pastoris and Saccharomyces cerevisiae []. This implies that the specific interactions between this compound and target proteins may vary across different species, even for functionally similar enzymes. Further research is needed to fully characterize these interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.